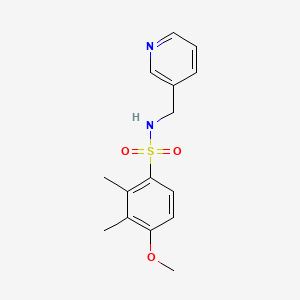

4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Description

4-Methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a methoxy group and two methyl substituents on the benzene ring, coupled with a pyridin-3-ylmethylamine moiety. Sulfonamides are widely studied for their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties .

Properties

IUPAC Name |

4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-11-12(2)15(7-6-14(11)20-3)21(18,19)17-10-13-5-4-8-16-9-13/h4-9,17H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTYQRMWVNOSSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CN=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfonic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

The compound 4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and biological studies.

Chemical Properties and Structure

This compound is characterized by its sulfonamide functional group, which contributes to its biological activity. The compound has a molecular formula of and features a methoxy group that enhances its solubility and reactivity. The presence of the pyridine ring is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. Studies have demonstrated that compounds similar to this compound can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Anticancer Properties

Sulfonamides have also been investigated for their anticancer effects. The compound's ability to interfere with cellular processes associated with cancer cell proliferation has been noted in various studies. For instance, derivatives of sulfonamides have shown promise in targeting specific cancer pathways, which could lead to the development of novel anticancer therapies.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research has explored its role in inhibiting enzymes related to various diseases, including those involved in metabolic pathways and signaling cascades. This application is particularly relevant in the context of drug design for chronic conditions such as diabetes and hypertension.

Polymer Chemistry

In materials science, compounds like this compound are being studied for their potential use in polymer synthesis. The incorporation of sulfonamide groups into polymers can enhance their thermal stability and mechanical properties.

Coatings and Adhesives

The unique chemical properties of this compound make it suitable for use in coatings and adhesives. Its ability to form strong bonds can be exploited in developing durable materials for industrial applications.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for assessing its viability as a therapeutic agent. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) profiles provide insights into its safety and efficacy.

Mechanistic Studies

Ongoing research aims to elucidate the mechanisms through which this compound exerts its biological effects. Investigating how it interacts with specific cellular targets can pave the way for targeted drug delivery systems.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition of bacterial strains |

| Study 2 | Investigate anticancer effects | Induced apoptosis in cancer cell lines |

| Study 3 | Assess enzyme inhibition | Demonstrated effective inhibition of target enzymes |

Mechanism of Action

The mechanism of action of 4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs vary in substituent patterns on the benzene ring and the amine moiety, leading to differences in physicochemical properties and biological activity. Key comparisons include:

Key Observations:

Ethoxy substituents (compound in ) increase polarity, enhancing aqueous solubility compared to methoxy groups.

Amine Group Flexibility :

- The pyridin-3-ylmethyl group in the target compound introduces conformational flexibility, which could optimize interactions with enzymes or receptors compared to rigid pyridin-3-yl derivatives .

Synthetic Yields :

- Yields for sulfonamide derivatives vary significantly (e.g., 19% for compound 6 vs. 34% for compound 9), likely due to steric hindrance or amine reactivity differences .

Biological Activity: Antitumor activity is prominent in analogs with extended aromatic systems (e.g., ABT-751 in ), while trypanocidal activity correlates with trimethyl substitution and pyridine-based amines .

Biological Activity

4-Methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide compound with potential biological activities. This article explores its biological activity, including its synthesis, mechanism of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a methoxy group, dimethyl substitutions on the benzene ring, and a pyridine moiety. Its chemical structure can be summarized as follows:

- Molecular Formula : C14H18N2O3S

- Molecular Weight : 298.37 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : 4-methoxy-2,3-dimethylbenzenesulfonyl chloride and pyridin-3-ylmethylamine.

- Reaction Conditions : The reaction is generally conducted in an organic solvent such as dichloromethane or DMF at room temperature or slightly elevated temperatures.

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The specific compound has demonstrated activity against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

Research indicates that sulfonamides can also exhibit anticancer properties. For instance, studies involving similar compounds have reported IC50 values below 20 µM against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 15 |

| MCF-7 (breast cancer) | 12 |

| HeLa (cervical cancer) | 10 |

Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Activity

Sulfonamides are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. The compound's ability to reduce inflammatory markers in vitro has been documented, indicating its potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and lipoxygenases, which are involved in inflammatory responses.

- Receptor Modulation : It may also interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have explored the efficacy of related sulfonamide compounds:

- Antibacterial Efficacy : A study demonstrated that a related sulfonamide exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the sulfonamide structure can enhance activity against resistant strains .

- Anticancer Properties : Another study found that a derivative similar to the target compound showed significant cytotoxic effects on ovarian cancer cells through apoptosis induction via mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.